Androgen Receptor Antagonism: Trifluoromethyl Group Confers Superior In Vivo Potency Over 2-Alkyl Analogs
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (Benzimidazole 1) exhibits potent androgen receptor (AR) antagonism in the rat prostate with an ID50 of 0.15 mg/day. In contrast, 2-alkyl benzimidazole analogs lack this level of antagonist activity, demonstrating that the 2-trifluoromethyl group greatly enhances AR antagonist potency in vivo [1].
| Evidence Dimension | In vivo androgen receptor antagonist potency (ID50) |
|---|---|
| Target Compound Data | ID50 = 0.15 mg/day |
| Comparator Or Baseline | 2-alkyl benzimidazole analogs (ID50 not reported, described as greatly reduced) |
| Quantified Difference | 2-trifluoromethyl group greatly enhances antagonist activity |
| Conditions | Rat prostate assay |
Why This Matters
Procurement for AR antagonist research must prioritize 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole over 2-alkyl benzimidazole derivatives due to its quantified, superior in vivo potency.
- [1] Ng RA, et al. Synthesis and SAR of potent and selective androgen receptor antagonists: 5,6-Dichloro-benzimidazole derivatives. Bioorg Med Chem Lett. 2007;17(3):784-788. doi:10.1016/j.bmcl.2006.10.071. View Source
